(S)-(+)-2-butanol

Catalog No.
S585602
CAS No.
4221-99-2
M.F
C4H10O
M. Wt
74.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-2-butanol

CAS Number

4221-99-2

Product Name

(S)-(+)-2-butanol

IUPAC Name

(2S)-butan-2-ol

Molecular Formula

C4H10O

Molecular Weight

74.12 g/mol

InChI

InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/t4-/m0/s1

InChI Key

BTANRVKWQNVYAZ-BYPYZUCNSA-N

SMILES

CCC(C)O

Canonical SMILES

CCC(C)O

Isomeric SMILES

CC[C@H](C)O

The exact mass of the compound (S)-(+)-2-butanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-(+)-2-butanol is a highly pure, optically active secondary alcohol essential for asymmetric synthesis, chiral solvent applications, and stereospecific material design . Unlike standard aliphatic alcohols, its commercial and scientific value lies entirely in its defined stereocenter, providing a reliable chiral environment for inducing helicity in polymers, acting as a chiral probe for porous materials, and serving as a building block for enantiopure pharmaceuticals [1]. For industrial and laboratory procurement, ensuring high enantiomeric excess (ee) is critical, as any racemic contamination directly degrades downstream stereoselectivity, optical properties, and chiral recognition capabilities [2].

Substituting (S)-(+)-2-butanol with racemic 2-butanol (CAS 78-92-2) or structural analogs like isobutanol fundamentally compromises stereospecific processes. In the synthesis of chiral vinyl monomers or asymmetric perylene diimides (PDIs), the racemate yields achiral or mixed-helicity products, completely negating the desired supramolecular chirality or photoconductive properties. Furthermore, in analytical chemistry and biocatalysis, the exact (S)-configuration is required as a precise chiral probe or enzymatic standard; using the (R)-enantiomer or a racemate leads to failed chiral recognition assays and inaccurate kinetic resolution benchmarking [1].

Specific Rotation as a Determinant of Optical Purity

The optical purity of (S)-(+)-2-butanol is quantitatively verified through its specific rotation, a critical procurement metric. Pure (S)-(+)-2-butanol exhibits a specific rotation of +13.52° (at the standard sodium D line), whereas racemic 2-butanol exhibits 0° due to exact optical cancellation. Advanced polarimetry at 532 nm further confirms a specific rotation of +17.7° mL g–1 dm–1 for the (S)-enantiomer compared to -16.5° for the (R)-enantiomer [1].

Evidence DimensionSpecific rotation (optical activity)
Target Compound Data+13.52° (Standard) / +17.7° (at 532 nm)
Comparator Or BaselineRacemic 2-butanol (0°) and (R)-(-)-2-butanol (-16.5° at 532 nm)
Quantified DifferenceAbsolute divergence from 0° baseline, confirming high enantiomeric excess
ConditionsPolarimetry at standard conditions and 532 nm

Validating the specific rotation ensures the absence of the (R)-enantiomer, which is mandatory before deploying the compound in sensitive asymmetric syntheses.

Enantioselective Adsorption in Chiral Porous Materials

(S)-(+)-2-butanol serves as a highly discriminative chiral probe for evaluating the enantioselectivity of advanced separation materials. In gas-phase quartz crystal microbalance (QCM) studies using (R, Δ)-chiral porous films, the adsorption capacity for (S)-(+)-2-butanol was ~1.81 μg/cm², compared to only ~1.11 μg/cm² for (R)-(-)-2-butanol [1]. This significant differential highlights the compound's utility in validating the chiral recognition capabilities of newly synthesized metal-organic frameworks.

Evidence DimensionMass uptake / Adsorption capacity
Target Compound Data~1.81 μg/cm² ((S)-enantiomer)
Comparator Or Baseline~1.11 μg/cm² ((R)-enantiomer)
Quantified Difference63% higher adsorption uptake for the (S)-enantiomer in the specific chiral framework
ConditionsGas phase QCM technique on (R, Δ)-CPM films

For materials scientists developing chiral separation media, procuring the exact (S)-enantiomer is necessary to accurately benchmark enantioselective binding affinities.

Induction of Supramolecular Chirality in Polymer Synthesis

The stereocenter of (S)-(+)-2-butanol is strictly required when synthesizing bulky chiral vinyl monomers and asymmetric perylene diimides (PDIs). When the pure (S)-enantiomer is used as a precursor, the resulting PDIs self-assemble into one-handed nanotubes exhibiting specific photoconductive and circularly polarized luminescence properties . Utilizing racemic 2-butanol in these pathways results in a statistical mixture of stereocenters, entirely failing to induce the excess screw sense required for functional helical polymers.

Evidence DimensionSupramolecular helicity and self-assembly
Target Compound DataYields one-handed helical nanotubes and excess screw sense
Comparator Or BaselineRacemic 2-butanol (yields achiral or mixed-helicity assemblies)
Quantified DifferenceBinary transition from achiral bulk material to highly ordered chiral nanostructures
ConditionsPolymerization of chiral vinyl monomers and PDI self-assembly

Procurement of the enantiopure (S)-form is non-negotiable for manufacturing advanced optoelectronic materials that rely on macroscopic chirality.

Biocatalytic Deracemization and Enzymatic Benchmarking

(S)-(+)-2-butanol is a critical reference standard in the development of biocatalytic deracemization processes. In oxidative racemate resolution using specific oxidoreductases, the (R)-enantiomer is selectively oxidized to 2-butanone, leaving the (S)-enantiomer intact. High-performance enzymatic systems are benchmarked by their ability to yield (S)-(+)-2-butanol at >90% to >99% enantiomeric excess (ee) [1]. Procuring certified (S)-(+)-2-butanol allows laboratories to accurately calibrate chiral GC/HPLC instruments to quantify the success of these biocatalytic transformations [2].

Evidence DimensionEnantiomeric excess (ee) in biocatalytic yield
Target Compound Data>90% to >99% ee ((S)-enantiomer retained)
Comparator Or BaselineStarting racemic mixture (50% S / 50% R)
Quantified DifferenceNear-complete isolation of the (S)-enantiomer from the racemate
ConditionsOxidative resolution using oxidoreductase and redox cofactors

Reliable access to the pure (S)-enantiomer is essential for analytical calibration when engineering or scaling up enzymatic kinetic resolution workflows.

Synthesis of Chiral Optoelectronic Materials

Used as a precise chiral building block to synthesize asymmetric perylene diimides (PDIs) that self-assemble into one-handed, photoconductive nanotubes.

Benchmarking Chiral Separation Media

Applied as a standardized chiral probe molecule in QCM and HPLC assays to validate the enantiomeric recognition of novel metal-organic frameworks and chiral porous materials (CPMs) [1].

Calibration of Biocatalytic Workflows

Serves as the analytical reference standard for quantifying enantiomeric excess (ee) in enzymatic deracemization and kinetic resolution processes involving lipases and oxidoreductases [2].

Chiral Solvent for Photophysical Studies

Utilized as an optically active solvent environment to study the excited-state proton transfer of photoacids, requiring the strict absence of the (R)-enantiomer to maintain a uniform chiral field .

XLogP3

0.6

UNII

69KXU5NDTO

GHS Hazard Statements

Aggregated GHS information provided by 278 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (99.64%): Flammable liquid and vapor [Warning Flammable liquids];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.28%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (99.28%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

4221-99-2

Wikipedia

(+)-2-butanol

Dates

Last modified: 08-15-2023

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